molecular formula C3H6O2S B1219583 (S)-2-mercaptopropanoic acid

(S)-2-mercaptopropanoic acid

Cat. No. B1219583
M. Wt: 106.15 g/mol
InChI Key: PMNLUUOXGOOLSP-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-mercaptopropanoic acid is a 2-mercaptopropanoic acid. It is an enantiomer of a (R)-2-mercaptopropanoic acid.

Scientific Research Applications

  • Enzyme Inhibition

    The S-isomer of 2-benzyl-3-mercaptopropanoic acid, a derivative of (S)-2-mercaptopropanoic acid, shows significant inhibitory activity against carboxypeptidase A, highlighting its potential in enzyme inhibition studies (Kim & Kim, 1993).

  • Nanotechnology in Agriculture

    (S)-2-mercaptopropanoic acid coated CdSe/ZnS Quantum Dots (QDs) impact cell growth, viability, and oxidative stress in Medicago sativa cells, demonstrating its application in nanoparticle research and potentially in agricultural technology (Santos et al., 2010).

  • Cardiovascular Studies

    Studies on guinea-pigs suggest that 3-mercaptopropionic acid can influence cardiovascular function, possibly due to changes in gamma-aminobutyric acid (GABA) levels in the brain (Alsip et al., 1984).

  • Quantum Dot Synthesis

    (S)-2-mercaptopropanoic acid is used in the synthesis of CdTe quantum dots (QDs), affecting their growth rate, size, fluorescence, and stability, which is crucial in the field of nanotechnology (Ma et al., 2013).

  • Environmental Monitoring

    As a sensor material, 3-mercaptopropionic acid has been used in the development of novel, portable, selective, and fast-response sensors for the detection of environmental contaminants (Montoya‐Villegas et al., 2019).

  • Metal Chelation

    The compound shows potential in sequestering methylmercury(II), indicating its use in studies related to toxicology and environmental chemistry (Falcone et al., 2012).

  • Corrosion Inhibition

    Schiff's bases derived from cysteine and 3-mercaptopropanoic acid act as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's application in materials science (Gupta et al., 2016).

properties

Product Name

(S)-2-mercaptopropanoic acid

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

(2S)-2-sulfanylpropanoic acid

InChI

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m0/s1

InChI Key

PMNLUUOXGOOLSP-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)S

SMILES

CC(C(=O)O)S

Canonical SMILES

CC(C(=O)O)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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